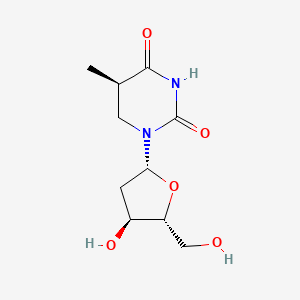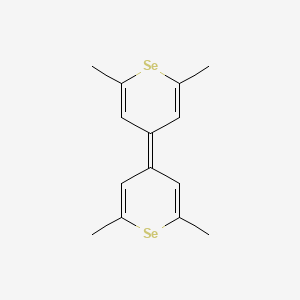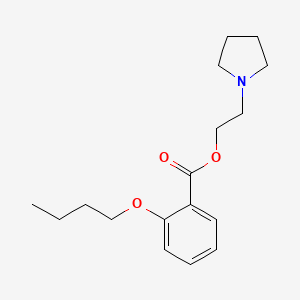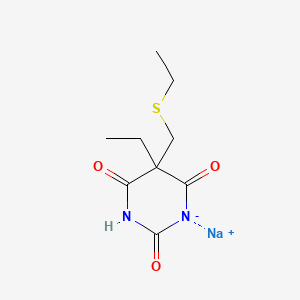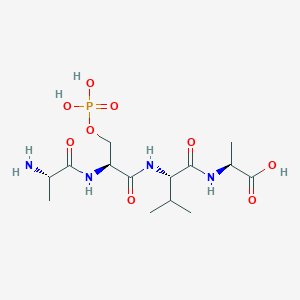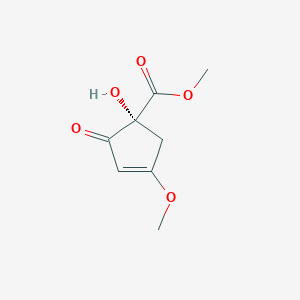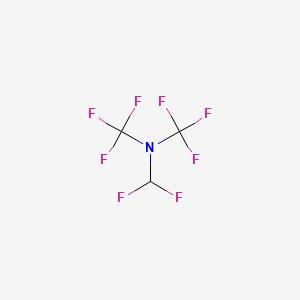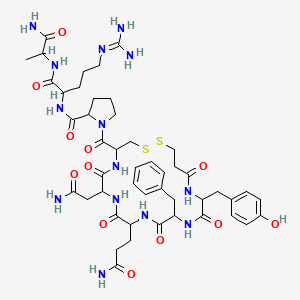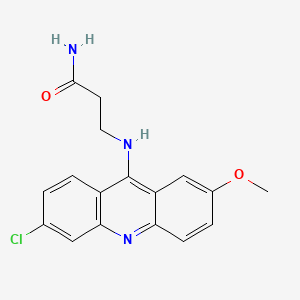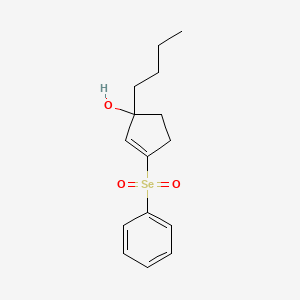![molecular formula C24H25NO B14442153 (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone CAS No. 73060-15-8](/img/structure/B14442153.png)
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is a complex organic compound with a molecular formula of C24H27NO It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, a propyl chain, and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to oxidation to yield the desired methanone compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular functions and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: Shares the methanone group but lacks the dimethylamino and propyl groups.
4-(Dimethylamino)benzophenone: Similar structure but without the propyl chain.
Uniqueness
(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
73060-15-8 |
|---|---|
Molekularformel |
C24H25NO |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
[4-[3-[4-(dimethylamino)phenyl]propyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C24H25NO/c1-25(2)23-17-13-20(14-18-23)8-6-7-19-11-15-22(16-12-19)24(26)21-9-4-3-5-10-21/h3-5,9-18H,6-8H2,1-2H3 |
InChI-Schlüssel |
RKNNBTSGLVJIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)CCCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



